COX-1:COX-2 Potency Ratio in Bovine Blood: Flunixin vs. Carprofen
In an in vitro whole blood model using feedlot cattle, flunixin meglumine demonstrated a markedly lower COX-1:COX-2 IC50 potency ratio compared to both racemic and S(+) enantiomers of carprofen [1]. The rank order of potency for both COX-1 and COX-2 inhibition was FLU > S(+)CPF > RS(±)CPF, indicating higher overall COX inhibitory activity [1]. However, the COX-1:COX-2 ratio of 0.606 for flunixin reflects its non-selective inhibition profile, whereas S(+)CPF (ratio 51.882) and RS(±)CPF (ratio 13.964) exhibit substantial preferential inhibition of COX-2 [1].
| Evidence Dimension | COX-1:COX-2 IC50 potency ratio (lower ratio indicates less COX-2 selectivity) |
|---|---|
| Target Compound Data | 0.606 (IC50 ratio) |
| Comparator Or Baseline | S(+)Carprofen: 51.882; RS(±)Carprofen: 13.964 |
| Quantified Difference | Flunixin ratio is 85.6-fold lower than S(+)carprofen and 23.0-fold lower than racemic carprofen |
| Conditions | In vitro whole blood assay in feedlot calves; bovine COX enzymes |
Why This Matters
For procurement in bovine respiratory disease or endotoxemia applications, flunixin's non-selective COX inhibition provides broader suppression of inflammatory mediators compared to COX-2 preferential alternatives, which may be advantageous when maximal anti-inflammatory effect is required.
- [1] Miciletta M, et al. In vitro enantioselective pharmacodynamics of Carprofen and Flunixin-meglumine in feedlot cattle. J Vet Pharmacol Ther. 2014;37(1):43-52. View Source
